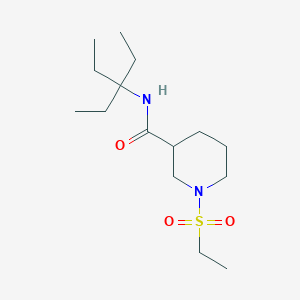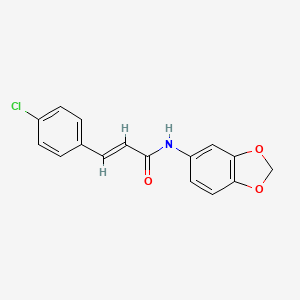![molecular formula C18H19FN2O B5504987 (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)
(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorophenyl and piperazinyl compounds involves multiple steps, including the use of tributylstannyl precursors, electrophilic iododestannylation, and radiolabelling for specific applications in imaging (Blanckaert et al., 2005). These methods provide high yields and radiochemical purity, indicating efficient synthetic routes for related compounds.
Molecular Structure Analysis
Structural exploration and characterization of similar compounds have been performed using various techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018). The crystallographic analysis reveals the conformation of different rings within the molecules and their interactions, providing insights into the molecular structure of such compounds.
Chemical Reactions and Properties
The compound of interest, due to its structural features, may participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the presence of the fluorophenyl and piperazinyl groups. These reactions could alter the chemical properties and biological activities of the compound, making it a versatile molecule for further chemical modifications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and log P values are crucial for understanding the behavior of the compound in different environments. For related compounds, physical properties like log P values have been determined, indicating their lipophilicity and potential bioavailability (Blanckaert et al., 2007).
Applications De Recherche Scientifique
Chromatographic Analysis :
- El-Sherbiny et al. (2005) discuss the use of micellar and microemulsion liquid chromatography for separating flunarizine hydrochloride and its degradation products, including compounds related to (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone. This technique is crucial for quality control in pharmaceutical preparations (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Synthesis and Biological Activity :
- Nagaraj, Srinivas, & Rao (2018) synthesized a series of novel triazole analogues of piperazine, including compounds structurally similar to (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone, and evaluated their antibacterial activity. This research contributes to the development of potential new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Radiochemical Synthesis :
- Haka, Kilbourn, Watkins, & Toorongian (1989) investigated the aromatic nucleophilic substitution of various trimethylammonium trifluoromethanesulfonates with [18F]fluoride, including the synthesis of [18F]GBR 13119. This compound, structurally related to (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone, has potential as a radiotracer for imaging the dopamine uptake system (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Antimigraine Drug Synthesis :
- Narsaiah & Kumar (2010) reported on the efficient synthesis of the antimigraine drug lomerizine, starting from bis(4-fluorophenyl)methanone. The synthesized compound is structurally related to (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone, demonstrating its relevance in pharmaceutical synthesis (Narsaiah & Kumar, 2010).
Fluorescent Logic Gates :
- Gauci & Magri (2022) designed and synthesized compounds, including a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor, for use as fluorescent logic gates. These compounds, related to (4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone, have potential applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Propriétés
IUPAC Name |
(4-fluorophenyl)-[4-(4-methylpiperazin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-20-10-12-21(13-11-20)17-8-4-15(5-9-17)18(22)14-2-6-16(19)7-3-14/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJHMOKRRJGJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[4-(4-methylpiperazin-1-yl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5504914.png)


![8-(2,3-dihydro-1H-inden-1-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504939.png)
![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(3-methylphenyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5504942.png)
![methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B5504954.png)
![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)
![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)
![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)
![3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5504966.png)
![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)
![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)
![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)